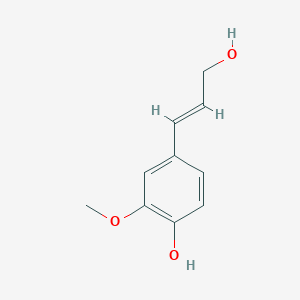

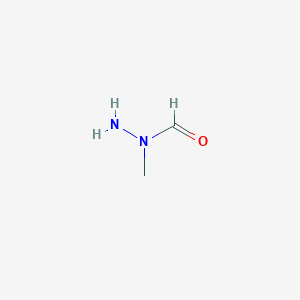

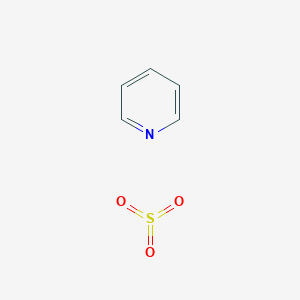

![molecular formula C4H10Si2 B129488 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] CAS No. 4405-22-5](/img/structure/B129488.png)

1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] is a silicon-containing organic molecule that is part of a broader class of compounds known as bis(silyl)ethanes. These compounds are characterized by having two silicon atoms connected by an ethane bridge, where each silicon is typically substituted with various organic groups. The specific structure and properties of these compounds make them of interest in materials science and organic synthesis.

Synthesis Analysis

The synthesis of symmetrical 1,1-bis(silyl)ethenes, which are closely related to 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane], has been achieved through a silylative coupling cyclization of 1,2-bis(dimethylvinylsiloxy)ethane catalyzed by a ruthenium complex. This process yields a cyclic product, 2,2,4,4-tetramethyl-3-methylene-1,5-dioxa-2,4-disilacycloheptane, with excellent selectivity and good yield. This cyclic product can then be further transformed into other cyclic carbosiloxanes . Additionally, the metathesis of vinylsilanes has been used to synthesize 1,2-bis(silyl)ethenes, which can result in a mixture of trans-(E) and cis-(Z) isomers or predominantly the E isomer, depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of bis(silyl)ethenes is typically characterized using spectroscopic methods. The general formula for these compounds can be represented as (RO)nMe3-nSiCH=CHSiMe3-n(OR)n, where n can be 2 or 3, and R represents different alkyl groups. The presence of silicon within the molecular structure imparts unique electronic and steric properties to these compounds, which can influence their reactivity and potential applications .

Chemical Reactions Analysis

Bis(silyl)ethanes can undergo various chemical reactions, including hydrosilylation, which is a key step in the synthesis of unsymmetrical 1,2-bis(diorganochlorosilyl)ethanes. These unsymmetrical compounds are obtained by hydrosilylation of chloro(vinyl)silanes, leading to products with different substituents on the silicon atom. Additionally, chlorodealkylation reactions can be used to synthesize compounds with two chloroalkylsilyl groups attached to an ethane bridge. However, the yields of these reactions can vary significantly depending on the substituents present on the silicon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(silyl)ethanes are influenced by the substituents on the silicon atoms. For instance, the synthesis and characterization of hyperbranched poly(carbosilanes) based on 1,2-bis(diallyl(methyl)silyl)ethane as a core molecule have been investigated. Techniques such as FT-IR, 1H-NMR, and MALLS-GPC are employed to identify the structure and to control the molecular weight and polydispersity index of the resulting polymers. The molecular weight and polydispersity index can be effectively controlled using a pseudo-one-step method, which is crucial for tailoring the properties of the polymers for specific applications .

Aplicaciones Científicas De Investigación

Cross-Linkers in Polymer Preparation

1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] derivatives are utilized in the preparation of cross-linkers for methyl methacrylate gels. Novel cross-linkers containing silanes and methacrylates groups were developed, which can copolymerize by free-radical cross-linking copolymerization. These cross-linkers have significant effects on the properties of the gels, like gel point, swelling degree, and conversion percent (Javaherian Naghash Hamid & Mir Garshasb, 2010).

Corrosion Resistance Enhancement

Silanes similar to 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] are used to enhance the corrosion resistance of metals. For example, bis-1,2-(triethoxysilyl)ethane films on hot dip galvanized steel show improved corrosion resistance when immersed in NaCl solutions (M. F. Montemor et al., 2004).

Adhesion Promotion in Dentistry

This compound and its derivatives are significant in dental applications, particularly in enhancing the bond strength between resin-composite cement and silicatized zirconia. Various silane blends, including bis-1,2-(triethoxysilyl)ethane, have been studied for this purpose (C. Y. K. Lung, E. Kukk, & J. Matinlinna, 2012).

Sol-Gel Reactivity Studies

The structure of alkoxysilane, including compounds related to 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane], affects sol-gel polymerization reactivity. Studies on various silanes showed how structural changes impact reactivity in different conditions (B. Tan & S. Rankin, 2006).

Improved Epoxy Coatings

Silane-incorporated epoxy coatings, using compounds like 1,1'-(1,2-Ethanediyl)bis[1-methyl-silane], show improved adhesion and corrosion resistance. Such silane agents reinforce the cross-linking of epoxy coatings and strengthen the coating/metal interface (M. Jiang et al., 2015).

Propiedades

InChI |

InChI=1S/C4H10Si2/c1-5-3-4-6-2/h3-4H2,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAUGYMORQSGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]CC[Si]C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-(1,2-Ethanediyl)bis[1-methyl-silane] | |

CAS RN |

4405-22-5 |

Source

|

| Record name | 1,4-Dimethylsilylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

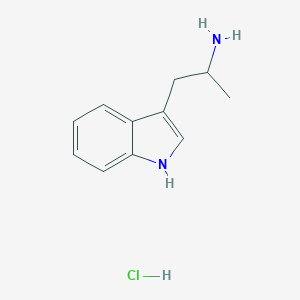

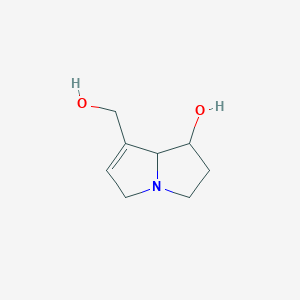

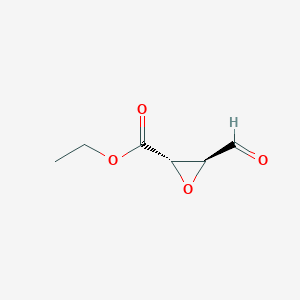

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)

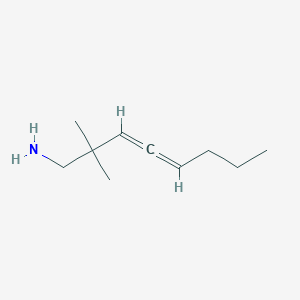

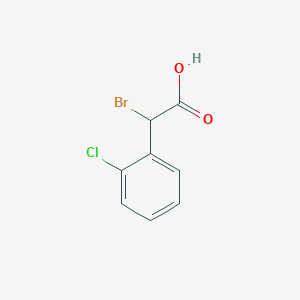

![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)